2,3,6-Tribromophenol
Overview
Description
2,3,6-Tribromophenol: is a brominated derivative of phenol. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in the production of flame retardants and as a fungicide. Its chemical formula is C6H3Br3O and it has a molar mass of 330.801 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromophenol can be synthesized through the controlled bromination of phenol. The reaction involves the addition of elemental bromine to phenol, which substitutes hydrogen atoms at the 2, 3, and 6 positions on the benzene ring. This reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods: Industrial production of this compound involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The bromination process is highly exothermic, and the reaction mixture is often cooled to manage the heat generated .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: It can be oxidized to form different brominated phenolic compounds.
Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide can be used to substitute bromine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed:
Substitution: Formation of hydroxylated phenols.
Oxidation: Formation of brominated quinones.
Reduction: Formation of less brominated phenols.
Scientific Research Applications
2,3,6-Tribromophenol has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex brominated compounds.
Biology: Studied for its effects on microbial metabolism and its role as a fungicide.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Primarily used in the production of flame retardants and as a wood preservative
Mechanism of Action
The mechanism of action of 2,3,6-Tribromophenol involves its interaction with various molecular targets:
Activation of Benzene Ring: The hydroxyl group increases the electron density of the benzene ring, making it more reactive towards electrophiles.
Interaction with Proteins: It can interact with thyroid hormone-binding transport proteins and has been shown to have neurotoxic properties.
Comparison with Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar applications but different bromination positions.
2,4,6-Trichlorophenol: A chlorinated analogue used in similar applications.
2,3,4,6-Tetrachloroanisole: A chlorinated compound known for causing “cork taint” in wines.
Uniqueness: 2,3,6-Tribromophenol is unique due to its specific bromination pattern, which gives it distinct chemical properties and reactivity compared to other brominated and chlorinated phenols .
Properties
IUPAC Name |
2,3,6-tribromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNCNAPAHSSWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543390 | |
Record name | 2,3,6-Tribromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-57-3 | |
Record name | 2,3,6-Tribromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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